![molecular formula C31H36N2O4S B12447253 2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447253.png)
2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the various substituents through a series of reactions such as alkylation, etherification, and methylation. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy and butan-2-yl groups makes it susceptible to oxidation under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothieno[2,3-d]pyrimidinone core is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The specific pathways involved depend on the biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and structural features Similar compounds include other benzothieno[2,3-d]pyrimidinone derivatives, which may have different substituents and therefore different chemical and biological properties
Propiedades
Fórmula molecular |
C31H36N2O4S |
|---|---|
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
2-[4-[3-(4-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C31H36N2O4S/c1-5-20(3)21-8-11-23(12-9-21)36-15-6-16-37-25-14-10-22(18-26(25)35-4)29-32-30(34)28-24-13-7-19(2)17-27(24)38-31(28)33-29/h8-12,14,18-20H,5-7,13,15-17H2,1-4H3,(H,32,33,34) |
Clave InChI |
YFBRWDJRJWBNKY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CC(CC5)C)C(=O)N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


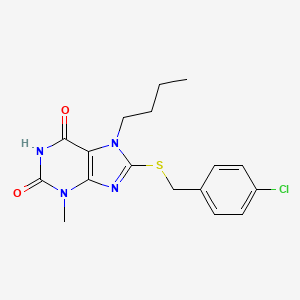
![1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12447175.png)
![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
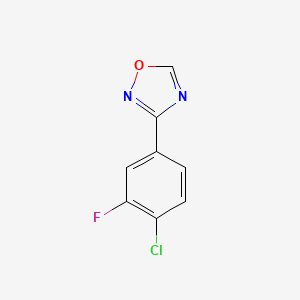
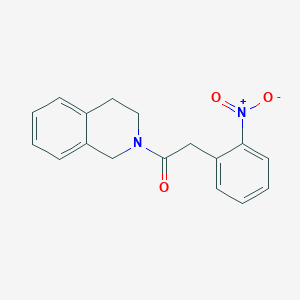
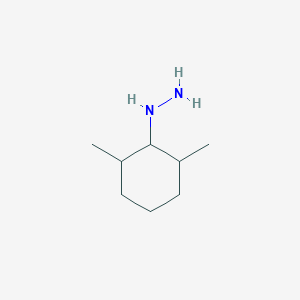
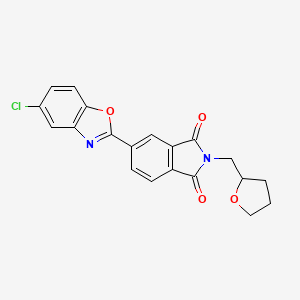
![1-[4-(Thiophen-2-YL)butyl]hydrazine](/img/structure/B12447228.png)
![3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride](/img/structure/B12447230.png)
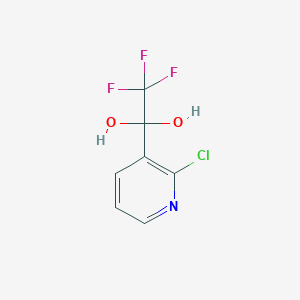
![[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid](/img/structure/B12447252.png)
